Dianhydromannitol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis[(2R)-oxiran-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2/t3-,4-,5-,6-/m1/s1 |
InChI Key |
AAFJXZWCNVJTMK-KVTDHHQDSA-N |
Isomeric SMILES |
C1[C@@H](O1)[C@H]([C@@H]([C@H]2CO2)O)O |
Canonical SMILES |
C1C(O1)C(C(C2CO2)O)O |
Synonyms |
dianhydromannitol |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Dianhydromannitol
Biomass-Derived Synthesis Routes from D-Mannitol and Related Hexitols
The primary route to dianhydromannitol is the intramolecular dehydration of D-mannitol, a hexitol (B1215160) readily available from renewable biomass sources. researchgate.net This process involves the removal of two water molecules from the mannitol (B672) backbone to form the characteristic fused furan (B31954) ring system. cdnsciencepub.com The hexitols D-mannitol, D-glucitol, and L-iditol are all known to form 1,4:3,6-dianhydrides under acidic conditions. cdnsciencepub.com The stereochemistry of the parent hexitol dictates the resulting isohexide isomer; D-mannitol yields isomannide (B1205973), where the two hydroxyl groups are in a symmetrical endo-endo configuration. researchgate.netcdnsciencepub.com
The intramolecular dehydration of D-mannitol is a complex process with competitive reaction pathways. researchgate.net Kinetic studies performed in high-temperature liquid water without acid catalysts reveal that the reaction proceeds through monoanhydro intermediates. rsc.org The primary monomolecular dehydration products from mannitol are 2,5-anhydromannitol (2,5-AHMA) and 1,4-anhydromannitol (1,4-AHMA). researchgate.netrsc.org This contrasts with the dehydration of sorbitol, an epimer of mannitol, which predominantly forms 1,4-anhydrosorbitol. researchgate.netrsc.org
Further dehydration of these monoanhydro intermediates leads to the formation of this compound (isomannide). rsc.org A proposed reaction pathway involves the stepwise dehydration, first to monoanhydro forms, which then undergo a second cyclization to yield the final dianhydro product. rsc.orgaimspress.com
Kinetic analyses have been conducted to understand the rates of these transformations. Yamaguchi et al. studied the dehydration of D-mannitol in hot water and determined the Arrhenius equations for the various reaction steps. researchgate.netaimspress.com Their findings indicate that the formation of 2,5-anhydromannitol is the kinetically favored initial step. researchgate.netaimspress.com The activation energies for the different pathways in D-mannitol dehydration were calculated, ranging from 135 kJ/mol to 196 kJ/mol. researchgate.netaimspress.com
| Reaction Step | Product | Temperature Range (°C) | Key Kinetic Finding | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| Initial Dehydration | 2,5-Anhydromannitol (2,5-AHMA) | 250-300 | Major initial product due to the largest kinetic constant (k2M). researchgate.netaimspress.com | - |
| Initial Dehydration | 1,4-Anhydromannitol (1,4-AHMA) | 250-300 | Minor initial product. rsc.org | - |
| Overall Dehydration Pathways | Various | - | Activation energies for different steps vary significantly. researchgate.netaimspress.com | 135 to 196 |
The selective production of this compound relies on carefully chosen catalytic systems to favor the double intramolecular dehydration over side reactions. Historically, harsh acidic conditions have been used to facilitate the dehydration by enhancing the hydroxyl group's leaving ability. cdnsciencepub.comau.dk
A variety of catalysts have been explored:
Mineral Acids: Concentrated hydrochloric acid has been used, achieving yields of around 35-40%. google.com
Gaseous Hydrogen Halides: A process utilizing gaseous hydrogen chloride as the acid dehydrating agent in the absence of water and organic solvents has been developed. google.com This method, optionally using carboxylic acids or their derivatives as cocatalysts, can produce this compound with yields up to 65%. google.com
Solid Acid Catalysts: In the broader context of isohexide synthesis, solid acid catalysts like Amberlyst 35 have been employed, often in conjunction with microwave heating to improve reaction efficiency and yield. rsc.org
Ruthenium-based Catalysts: While primarily studied for the epimerization of isosorbide (B1672297) to an equilibrium mixture containing isomannide, Ru/C catalysts demonstrate activity in transforming isohexides under hydrogen pressure. researchgate.net At 220 °C, an equilibrium mixture containing 5% isomannide, 40% isosorbide, and 55% isoidide can be obtained. researchgate.net
| Catalyst System | Reaction Conditions | Reported Yield of this compound | Reference |
|---|---|---|---|
| Concentrated Hydrochloric Acid | - | 35-40% | google.com |
| Gaseous HCl (optional cocatalyst) | 120-140°C, no solvent | 65% | google.com |
| Ru/C | 220°C, 40 bar H₂, water | 5% (in equilibrium mixture) | researchgate.net |
The synthesis of this compound can be viewed through the lens of direct versus cascade (or sequential) reaction strategies.
Direct Synthesis: This typically refers to a "one-pot" process where D-mannitol is converted directly to this compound without the isolation of intermediates. The use of strong acid catalysts like gaseous HCl exemplifies this approach, driving the reaction past the monoanhydro stages to the final bicyclic product in a single operation. google.com This method offers process simplification and can be highly efficient if selectivity is well-controlled.
Cascade Synthesis: This involves a sequence of reactions occurring in a controlled manner. The dehydration in high-temperature water, where monoanhydro intermediates (1,4-AHMA and 2,5-AHMA) are formed first and then subsequently convert to this compound, can be described as a cascade process. rsc.org While not always designed for isolation, understanding this stepwise mechanism is crucial for optimizing reaction conditions (temperature, time) to maximize the yield of the desired final product. Another example is the epimerization of other isohexides, like isosorbide, into an equilibrium mixture that includes isomannide, representing a cascade transformation from one isomer to another. researchgate.net
The choice between these approaches depends on the desired purity, yield, and the economic and environmental viability of the process. Direct methods are often preferred for their simplicity, but cascade approaches can offer greater control over product distribution by tuning the reaction conditions at each stage.
Catalytic Strategies for Selective this compound Production from Renewable Feedstocks
Chemical Transformations for Advanced this compound Derivative Synthesis
This compound serves as a versatile chiral building block for synthesizing a wide range of more complex molecules. researchgate.net Its rigid structure and defined stereochemistry make it an attractive starting material for producing polymers, pharmaceuticals, and ligands for asymmetric catalysis. researchgate.net
The two endo-hydroxyl groups of this compound are key sites for chemical modification. Functionalization reactions can transform the diol into various intermediates.
Amination: The conversion of this compound's hydroxyl groups to amino groups is a critical transformation for producing bio-based diamines, which are monomers for polyamides and polyimides. acs.orgresearchgate.net The direct amination of isohexides can be achieved using a "borrowing hydrogen" methodology, which employs a cooperative system of an iridium complex and a Brønsted acid. acs.orgresearchgate.net Another approach involves using a Ru/C catalyst in an aqueous phase with ammonia (B1221849) at temperatures between 140-180°C. researchgate.net
Esterification and Etherification: The hydroxyl groups can be readily converted to esters and ethers. For example, this compound has been reacted with various aliphatic-aromatic acid dichlorides to prepare new polyesters. researchgate.net It has also been used to create dianhydrides for polyimide synthesis, such as 2,5-bis(3,4-dicarboxyphenoxy)-1,4:3,6-dianhydromannitol dianhydride (IMDA). scilit.com
Tosylation: Controlled tosylation of the hydroxyl groups creates intermediates with excellent leaving groups, facilitating subsequent nucleophilic substitution reactions for further derivatization. researchgate.net
While the fused-ring system of this compound is generally stable, it can undergo selective ring-opening reactions to yield highly functionalized, enantiomerically pure building blocks. researchgate.netresearchgate.net These reactions leverage the inherent chirality of the this compound core to produce valuable dihydro- and tetrahydrofuran (B95107) derivatives. researchgate.net
One documented strategy involves the eliminative ring fission of iodide derivatives of this compound. researchgate.net This approach has been successfully used to prepare versatile chiral building blocks that feature a di- or tetrahydrofuran moiety with one or two stereogenic centers. These intermediates have subsequently been used in the total synthesis of natural products, demonstrating the synthetic utility of controlled ring-opening reactions. researchgate.net Such transformations provide access to a different class of chiral molecules compared to those obtained by simple functionalization, expanding the synthetic potential of this compound as a renewable feedstock. researchgate.net
Exploration of Amination Pathways for this compound Derivatives
The introduction of amino groups into the this compound framework is a key strategy for synthesizing a diverse range of chiral derivatives. These derivatives are valuable as building blocks for polymers, pharmaceuticals, and as ligands in asymmetric catalysis. researchgate.netresearchgate.net The rigid, V-shaped structure of this compound, an isomer of isohexide, provides a unique stereochemical platform. researchgate.nettechscience.com Amination pathways typically involve either the direct replacement of hydroxyl groups or, more commonly, a two-step process involving the activation of these groups followed by nucleophilic substitution. tue.nl
A prevalent method for amination involves the conversion of the secondary hydroxyl groups at the C2 and C5 positions into better leaving groups, such as tosylates or mesylates. cas.cnsinica.edu.tw For instance, reacting this compound with p-toluenesulfonyl chloride can yield the corresponding ditosylate. This activated intermediate is then susceptible to nucleophilic attack by various nitrogen-containing nucleophiles. acs.org A common approach is the use of sodium azide (B81097), which displaces the tosylate group, followed by reduction of the resulting azide to a primary amine. This sequence typically proceeds with an inversion of stereochemistry at the reaction center. google.com
Direct amination of this compound and other isohexides is an area of active research, aiming for more atom-economical and environmentally friendly processes. tue.nl One such approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.netcas.cn This process, often catalyzed by transition metals like iridium or ruthenium, involves the temporary oxidation of the alcohol to a ketone intermediate. researchgate.netacs.org This ketone then reacts with an amine source, such as ammonia, to form an imine, which is subsequently reduced in situ to the desired amine. acs.orgwikipedia.org This method avoids the need for pre-activation of the hydroxyl groups. cas.cn For example, the direct amination of isomannide (this compound) with ammonia over a Ru/C catalyst has been shown to produce aminoalcohols and diamines. acs.org
Reductive amination is another significant pathway where a carbonyl group is converted to an amine. wikipedia.orgmasterorganicchemistry.com While this compound itself does not possess a carbonyl group, its derivatives can be oxidized to the corresponding ketone, which can then undergo reductive amination. tue.nl This method allows for the introduction of a wide variety of primary and secondary amines. wikipedia.orgmasterorganicchemistry.com
The choice of amination strategy and reaction conditions significantly impacts the yield and selectivity of the desired amino derivatives. Factors such as the nature of the amine, the catalyst, solvent, temperature, and pressure all play crucial roles in the reaction outcome. acs.orggoogle.comgoogle.com The development of efficient and selective amination pathways for this compound continues to be a focus of research, driven by the potential of its amino derivatives in various chemical applications. researchgate.netresearchgate.netacs.org
Table 1: Examples of Amination Reactions for this compound Derivatives
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | 1. p-Toluenesulfonyl chloride 2. Sodium azide 3. Reduction | 2,5-Diamino-1,4:3,6-dianhydromannitol | Nucleophilic Substitution |
| This compound | Ammonia, Ru/C catalyst, H₂ | Aminoalcohols and Diamines | Direct Catalytic Amination |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 2,5-Diamino-1,4:3,6-dianhydromannitol |
| Aminoalcohols |
| Ammonia |
| This compound |
| Diamines |
| Diaminodideoxythis compound |
| Isohexide |
| Isomannide |
| Mesylates |
| p-Toluenesulfonyl chloride |
| Sodium azide |
Advanced Spectroscopic and Structural Elucidation of Dianhydromannitol Architectures
High-Resolution Spectroscopic Techniques for Dianhydromannitol Characterization
High-resolution spectroscopy is instrumental in defining the molecular structure and behavior of this compound in various states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of this compound, including the stereochemistry and conformational preferences of its fused ring system. nih.govmdpi.comcopernicus.org Both ¹H and ¹³C NMR provide critical data for structural and analytical studies. nih.govncl.res.in
The chemical shifts observed in an NMR spectrum are highly sensitive to the electronic environment of each nucleus. libretexts.org For this compound, the proximity to electronegative oxygen atoms within the furan (B31954) rings and hydroxyl groups significantly influences the chemical shifts of neighboring protons and carbons, typically shifting them to a lower field. libretexts.org The rigid, V-shaped conformation of the this compound molecule, resulting from the cis-fusion of the two tetrahydrofuran (B95107) rings, creates distinct magnetic environments for the protons and carbons. iucr.org This leads to a well-resolved spectrum that allows for the assignment of each signal to a specific atom within the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Nucleus | Type of Proton/Carbon | Approximate Chemical Shift (δ) in ppm |
| ¹H | Protons on carbons adjacent to ether oxygen | 3.5 - 4.5 |
| Protons on carbons bearing hydroxyl groups | 4.0 - 5.0 | |
| ¹³C | Carbons in the fused ring system | 60 - 90 |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent and specific derivative. libretexts.org
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a crucial tool for obtaining a "molecular fingerprint" of this compound. mdpi.comnih.gov These methods probe the vibrational modes of the molecule's chemical bonds, providing qualitative and quantitative information about its structure and functional groups. mdpi.comamericanpharmaceuticalreview.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration of a bond leads to a change in the molecule's dipole moment. photothermal.com For this compound, the IR spectrum is characterized by strong absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key vibrational modes include:
O-H stretching: A broad band typically observed in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups. researchgate.netresearchgate.net
C-H stretching: Sharp peaks usually found between 2850-3000 cm⁻¹. researchgate.net
C-O stretching: Strong absorptions in the 1000-1300 cm⁻¹ range, characteristic of the ether linkages within the fused rings and the alcohol groups. researchgate.net
Raman Spectroscopy , conversely, involves the inelastic scattering of monochromatic light (from a laser) by the molecule. nih.gov A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. photothermal.com Raman spectroscopy is often complementary to IR spectroscopy, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. photothermal.com This is particularly true for the symmetric vibrations of the carbon backbone of the this compound molecule.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, which is highly sensitive to its molecular structure and can be used to study intermolecular interactions, such as hydrogen bonding. mdpi.com
Table 2: Key Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode |
| 3200 - 3600 | O-H stretch (hydroxyl groups) researchgate.netresearchgate.net |
| 2850 - 3000 | C-H stretch (aliphatic) researchgate.net |
| 1000 - 1300 | C-O stretch (ethers and alcohols) researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Diffraction Methods for Solid-State Structural Determination of this compound Compounds
Diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise atomic and molecular structure of crystalline materials like this compound. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a single crystal, a three-dimensional electron density map can be constructed, revealing the exact positions of each atom in the crystal lattice. wikipedia.org
XRD studies have confirmed the V-shaped structure of this compound, arising from the cis-junction of the two fused tetrahydrofuran rings. iucr.org For instance, the analysis of 2,2-Di-C-methoxy-1,4:3,6-dianhydromannitol revealed an angle of 129.9° between the two rings. iucr.org These studies also provide detailed information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's inherent steric and electronic properties. iucr.org Furthermore, XRD analysis elucidates the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure. iucr.orgiucr.org
Powder X-ray diffraction (XRPD) is another valuable technique, particularly for the phase identification and purity analysis of polycrystalline samples of this compound and its derivatives. iastate.edu Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for its identification. forcetechnology.com
Table 3: Illustrative Crystallographic Data for a this compound Derivative
| Parameter | Value | Reference |
| Compound | 2,2-Di-C-methoxy-1,4:3,6-dianhydromannitol | iucr.orgiucr.org |
| Molecular Formula | C₈H₁₄O₅ | iucr.org |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P2₁2₁2₁ | nih.gov |
| Key Torsion Angle | C(2)—C(3)—C(4)—C(5) = -129.9° | iucr.org |
This table presents example data and specific values will vary for different derivatives.
While X-ray diffraction is excellent for well-ordered crystalline materials, many advanced materials derived from this compound may be amorphous or nanostructured. For these systems, Pair Distribution Function (PDF) analysis of total scattering data (from X-rays or neutrons) is a powerful technique for probing the local atomic structure. researchgate.netnih.gov
The PDF method provides information about the short- and intermediate-range order in materials, even in the absence of long-range crystalline order. nih.govmdpi.com It is derived from the Fourier transform of the total scattering pattern and yields a histogram of atom-atom distances within the material. nih.gov This allows for the characterization of bond lengths, coordination numbers, and the local arrangement of molecules on the nanoscale. nims.go.jpbnl.gov For this compound-based materials, PDF analysis can reveal details about the molecular conformation and intermolecular packing that are not accessible through traditional diffraction methods. researchgate.net
X-ray Diffraction Analysis of Crystalline this compound and its Derivatives
Mass Spectrometry for Pathway Elucidation and Component Identification in this compound Systems
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. wikipedia.orgphytojournal.com In the context of this compound, MS is crucial for identifying the compound in complex mixtures and for studying its chemical transformations. researchgate.netacs.org
In a mass spectrometer, molecules are ionized to form a molecular ion (M+), and the mass-to-charge ratio (m/z) of this ion is measured. chemguide.co.uk The high-energy ionization process often causes the molecular ion to break apart into smaller, charged fragments. wikipedia.orgchemguide.co.uk The resulting fragmentation pattern is unique to the molecule's structure and can be used for its identification by comparing it to libraries of known spectra. phytojournal.com
For this compound, the fragmentation pattern would likely involve the cleavage of the fused ring system and the loss of hydroxyl groups or water molecules. libretexts.org Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful combination for the analysis of this compound, where the gas chromatograph separates components of a mixture before they are introduced into the mass spectrometer for detection and identification. researchgate.netresearchgate.net This technique is instrumental in tracking the formation of this compound in reaction mixtures and identifying potential byproducts. acs.orgnih.gov
Table 4: Representative Mass Spectrometry Data for this compound Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks |
| 1,4:3,6-Dianhydro-D-mannitol | C₆H₁₀O₄ | 146.14 | 86, 44, 43 nih.gov |
| This compound (Isomer unspecified) | C₆H₁₀O₄ | 146.14 | 56, 74, 73 nih.gov |
The fragmentation pattern and the relative abundance of peaks can vary depending on the specific isomer and the ionization conditions.
Pyrolysis-Gas Chromatography/Mass Spectrometry in this compound Degradation Studies
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to investigate the thermal decomposition of non-volatile compounds. rsc.orgresearchgate.net In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry, providing a detailed fingerprint of the original substance's thermal degradation products. rsc.orgresearchgate.net
While specific Py-GC/MS studies focusing exclusively on pure this compound are not extensively documented in the reviewed literature, valuable insights into its thermal behavior can be inferred from the analysis of its precursor, D-mannitol, and polymers incorporating its isomer, isosorbide (B1672297). The thermal decomposition of D-mannitol has been shown to produce this compound as one of its main fragments, alongside other compounds like 1-(2-furanyl)ethanone. researchgate.net This indicates that the dianhydro structure possesses a degree of thermal stability, forming from the breakdown of the larger sugar alcohol.
The thermal degradation of polymers containing dianhydrohexitols like isosorbide, studied via Py-GC/MS, reveals that the decomposition mechanism is complex. mdpi.com For instance, in furan-based polyesters containing isosorbide, thermal degradation starts at temperatures above 325°C and proceeds in multiple steps. mdpi.com The initial decomposition often involves the cleavage of the ester linkages, followed by the breakdown of the dianhydrohexitol ring system at higher temperatures.
The fragmentation of this compound itself under electron ionization in a mass spectrometer is key to its identification. The mass spectrum of 1,4:3,6-dianhydro-D-mannitol (isomannide) shows characteristic peaks that aid in its structural elucidation. nih.gov
Table 1: Key Mass-to-Charge Ratios (m/z) for 1,4:3,6-Dianhydro-D-mannitol from Mass Spectrometry Data
| m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
|---|---|---|
| 86 | 44 | 57 |
Source: PubChem CID 99937 nih.gov
These fragments likely correspond to the cleavage of the fused furan ring system, providing a unique signature for its identification. The study of such fragmentation patterns is crucial for understanding the degradation pathways and for identifying this compound in the pyrolyzates of more complex materials.
Identification of this compound in Complex Reaction Mixtures and Bio-Oils
The identification of this compound in complex mixtures such as reaction products and bio-oils is a significant analytical challenge due to the vast number of other compounds present. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for this purpose. nih.govmdpi.combiofueljournal.com
This compound has been successfully identified as a component in bio-oils derived from the pyrolysis and hydrothermal liquefaction of various biomass sources, including algae and fruit shells. nih.govmdpi.combiofueljournal.com Its presence in these mixtures is a result of the dehydration and cyclization of sugar alcohols and carbohydrates present in the original biomass.
The identification process relies on comparing the retention time and the mass spectrum of a peak in the sample's chromatogram with that of a known standard or with entries in a spectral library, such as the NIST Mass Spectrometry Data Center. pnrjournal.comnih.gov The retention time is the time it takes for a compound to travel through the gas chromatography column, and it is characteristic of the compound under specific analytical conditions. pnrjournal.com The mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint.
Several studies have reported the successful identification of this compound in various complex samples, highlighting the utility of GC-MS. For instance, in the analysis of a methanolic extract of Lepidium sativum seeds, this compound was identified with a retention time of 17.41 minutes. pnrjournal.com In another study on the hydrodeoxygenation of bio-oil from Saccharina japonica alga, this compound was a clearly identified component in the complex product mixture. mdpi.com Similarly, it has been detected in the aqueous fraction from the hydrothermal liquefaction of algae. nih.gov
The table below summarizes findings from various studies where this compound was identified in complex mixtures, showcasing the typical analytical data used for its confirmation.
Table 2: GC-MS Data for the Identification of this compound in Various Complex Mixtures
| Sample Matrix | Retention Time (min) | Key Identified Fragments (m/z) | Identification Method |
|---|---|---|---|
| Methanolic Extract of Lepidium sativum Seeds | 17.41 | Not specified | GC-MS with NIST Library Comparison |
| Bio-oil from Saccharina japonica Alga | Not specified | Not specified | GC-MS Analysis |
| Aqueous Fraction of Algal Hydrothermal Liquefaction | Not specified | Not specified | 2D GC-TOF-MS with NIST Library Comparison |
| Ethanolic Extract of Hugonia mystax Leaves | Not specified | Not specified | GC-MS with NIST Library Comparison |
Data synthesized from multiple sources. nih.govmdpi.compnrjournal.comrjpbcs.com
The successful identification of this compound in these varied and complex samples underscores the robustness of GC-MS as an analytical tool for the structural elucidation of compounds within intricate matrices.
Computational and Theoretical Chemistry Investigations of Dianhydromannitol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating the electronic structure of dianhydromannitol and predicting its reactivity. These calculations provide detailed information about molecular orbitals, charge distribution, and vibrational frequencies, which are crucial for understanding the molecule's chemical behavior.
DFT calculations have been successfully used to analyze the reaction mechanisms of this compound derivatives. For instance, studies on the reaction of 1,4:3,6-dianhydro-D-mannitol ditriflate with trimethylamine (B31210) utilized DFT with functionals like B3LYP and M062X to model the formation of quaternary ammonium (B1175870) salts. nih.gov These calculations help in mapping the potential energy surface of the reaction, identifying transition states, and determining activation barriers. The choice of functional and basis set (e.g., 6-31+G** and 6-311++G**) is critical for achieving accuracy in these predictions. nih.gov
Furthermore, DFT has been employed to confirm the lowest energy conformers of isohexide derivatives, which is essential for understanding their structural preferences. nih.gov The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of these studies. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net Such parameters, derived from DFT calculations, are invaluable for predicting how this compound will interact with other chemical species.
Vibrational spectroscopy is another area where quantum chemical calculations have proven useful. Theoretical vibrational spectra for this compound can be calculated and compared with experimental data (e.g., from Raman and IR spectroscopy) to provide a detailed assignment of vibrational modes. This correlative approach validates the accuracy of the computational model and provides a deeper understanding of the molecule's structural properties.
| Computational Method | Functional/Basis Set | Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP/6-31+G | Reaction mechanism analysis | nih.gov |
| Density Functional Theory (DFT) | M062X/6-311++G | Reaction mechanism, activation barrier prediction | nih.gov |
| Density Functional Theory (DFT) | Not Specified | Conformational analysis, vibrational assignment | nih.gov |
Molecular Dynamics Simulations for Conformational Space Exploration of this compound
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. researchgate.net For a molecule like this compound, which has a rigid bicyclic core but potential flexibility in its derivatives, MD simulations can explore the accessible conformational space and identify the most stable or functionally relevant structures. cresset-group.com
The process of an MD simulation involves defining a force field, which is a set of parameters that describe the potential energy of the system's particles. researchgate.net The simulation then solves Newton's equations of motion for the system, generating trajectories of atoms and molecules over time. Analysis of these trajectories can reveal large-scale movements, such as domain motions, and identify regions of structural flexibility or rigidity. nih.gov
In the context of isohexides like isomannide (B1205973), MD simulations have been used to understand their behavior in polymerization reactions. For example, in the lipase-catalyzed synthesis of copolyesters, MD simulations revealed that the endo-hydroxyl group of isomannide is preferred over the exo-hydroxyl group of its isomer, isosorbide (B1672297). acs.org This preference was attributed to a higher frequency of hydrogen bonding between the endo-OH group and the catalytic site of the enzyme, as observed during the simulation. acs.org Such insights are crucial for designing more efficient bio-based polymerization processes. The stability of these simulations can be assessed by monitoring parameters like the root-mean-squared deviation (RMSD) of the protein backbone over the simulation time. acs.org
The choice of force field is critical for the accuracy of MD simulations. researchgate.net While general force fields exist, custom force fields can be developed for specific molecules like this compound to better represent their unique conformational preferences, which is particularly important for flexible molecules or those with unusual chemical features. researchgate.net
| System Studied | Key Finding from MD Simulation | Significance | Reference |
|---|---|---|---|
| Enzymatic Polymerization of Isohexide Isomers | The endo-OH of isomannide forms more stable hydrogen bonds with the enzyme's active site compared to the exo-OH of isosorbide. | Explains the higher reactivity of isomannide in this specific biocatalytic process. | acs.org |
| Polyamides from Diamino Isohexides | Combined with experimental data, computational methods determined the abundance of different isohexide conformers within the polymer structure. | Reveals how the rigid sugar unit influences the polymer chain packing and properties. | researchgate.net |
Mechanistic Studies of this compound Reactions and Transformations
Understanding the detailed step-by-step pathways of chemical reactions, or reaction mechanisms, is crucial for controlling reaction outcomes and designing new synthetic routes. Computational chemistry provides powerful tools to investigate these mechanisms, especially for reactions involving short-lived intermediates or complex transition states that are difficult to observe experimentally.
DFT calculations are a cornerstone of mechanistic studies involving this compound. Researchers have used DFT to propose and evaluate reaction pathways for various transformations. For example, the mechanism for the epimerization of isohexide dinitriles, which includes isomannide derivatives, has been proposed based on DFT calculations. nih.gov These studies can identify the key intermediates and transition states, providing a detailed picture of how one isomer converts to another.
A detailed mechanistic study was performed on the reaction of 1,4:3,6-dianhydro-D-mannitol ditriflate with trimethylamine. nih.gov This work used DFT to explore two alternative reaction pathways, both in the gas phase and in an ethanol (B145695) solvent model. The calculations elucidated the effect of substituents on the activation energy barrier and established the preferred reaction pathway for the formation of quaternary ammonium salts and their subsequent conversion. nih.gov Such studies are vital for optimizing reaction conditions and predicting the feasibility of new synthetic strategies.
In another example, the amination of isohexides over a Ru/C catalyst was investigated through a combination of experimental work and computational studies. These theoretical investigations help to rationalize the roles of different reactants, like H₂ and NH₃, and explain the observed product distributions and byproducts. By modeling the reaction on the catalyst surface, researchers can gain insights into how the stereochemistry of the this compound isomer influences reactivity, such as the observed higher reactivity of endo-OH groups compared to exo-OH groups.
Structure-Activity Relationship Modeling for this compound Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or a specific physicochemical property. mdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. scholarsresearchlibrary.com These models take the form of mathematical equations that can predict the activity of new, untested compounds, thereby accelerating the process of drug discovery and materials design. mdpi.com
While specific, published QSAR models focused solely on this compound derivatives are not abundant in the literature, the methodology is highly applicable. This compound has been identified in plant extracts that show potential for biomedical applications, including antioxidant activity. researcher.life This suggests that derivatives of this compound could be designed and optimized for specific biological targets. For instance, the inhibition of biofilm formation is a significant area of research where QSAR models are frequently used to design new antimicrobial agents. plos.orgmdpi.comnih.gov
A typical QSAR study involves several key steps:
Data Set Preparation: A series of this compound derivatives would be synthesized and their biological activity (e.g., IC₅₀ for enzyme inhibition or biofilm inhibition) would be measured. mdpi.com
Descriptor Calculation: A large number of numerical descriptors representing the physicochemical properties (e.g., lipophilicity, electronic properties, steric properties) of each molecule are calculated. scholarsresearchlibrary.com
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the descriptors to the observed biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. scholarsresearchlibrary.com
For this compound derivatives, QSAR could be employed to design novel biofilm inhibitors. plos.orgmdpi.com By identifying which molecular descriptors (e.g., the presence of specific functional groups, molecular shape, or electronic properties) are most important for activity, new derivatives with potentially enhanced potency could be designed and synthesized, guiding a more focused and efficient research effort.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment | Influences interactions with polar sites on a biological target. |
| Topological | Path Count | Relates to molecular size and branching, affecting how the molecule fits into a binding site. |
| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and transport to the target site. |
| Steric | Molecular Volume | Determines the steric fit within a receptor or enzyme active site. |
Polymer Science and Material Innovation Through Dianhydromannitol
Polymerization Strategies Utilizing Dianhydromannitol as a Bio-based Monomer
The versatility of this compound as a monomer is demonstrated through its successful incorporation into various polymer backbones using a range of polymerization strategies. Researchers have explored its use in the synthesis of polyesters, polyamides, polyurethanes, and polyimides, showcasing its potential to create novel bio-based materials.
A notable class of biodegradable polymers, poly(ester amide)s (PEAs), have been synthesized using this compound as a key monomer. In one approach, this compound is first esterified with α-amino acids, such as L-phenylalanine, L-leucine, L-isoleucine, and L-methionine, in the presence of p-toluenesulfonic acid. google.commdpi.com The resulting bis(α-aminoacyl)-1,4:3,6-dianhydromannitol monomers are then subjected to solution polycondensation with activated esters of dicarboxylic acids. mdpi.com This method allows for the creation of PEAs with a regular, ordered structure. mdpi.com
These this compound-based PEAs have been characterized by various techniques, including NMR spectroscopy, gel permeation chromatography (GPC), and differential scanning calorimetry (DSC). The resulting polymers are reported to be amorphous materials with glass transition temperatures (Tg) ranging from 60 to 120°C. mdpi.com The specific Tg is influenced by the nature of the α-amino acid and the dicarboxylic acid used in the synthesis.
Table 1: Properties of Poly(ester amide)s Derived from this compound and L-Phenylalanine
| Dicarboxylic Acid Chain Length | Glass Transition Temperature (Tg) |
|---|---|
| C4 (Succinic) | 115°C |
| C6 (Adipic) | 95°C |
| C8 (Sebacic) | 78°C |
Data sourced from studies on poly(ester amide)s composed of hydrophobic α-amino acids and dianhydrohexitoles. mdpi.com
The synthesis of these PEAs demonstrates a successful strategy for incorporating renewable resources into biodegradable polymers with tunable thermal properties. google.commdpi.com
A novel approach to creating poly(ester-urethane)s involves the use of this compound-based diacrylates in a thiol-Michael polyaddition reaction. dntb.gov.uaepo.orggoogle.com In this strategy, a diacrylate monomer derived from this compound, d-2,5-di-O-(urethane ethylene (B1197577) acrylate)-1,4:3,6-dianhydromannitol (AOIIM), is synthesized. dntb.gov.ua This monomer then undergoes polyaddition with various dithiols in the presence of a catalyst, such as triethylamine, in a solvent like N,N-dimethylformamide. dntb.gov.uaepo.orggoogle.com
This polymerization method yields poly(ester-urethane)s with well-defined structures. dntb.gov.ua The resulting polymers have been characterized for their molecular weight and thermal properties. The number-average molecular weights (Mn) of these polymers have been reported in the range of 8.4 × 10³ to 164.6 × 10³ g/mol , with molecular dispersity indices (Mw/Mn) between 1.32 and 2.47. dntb.gov.uaepo.orggoogle.com All the synthesized poly(ester-urethane)s exhibited a single glass-transition temperature (Tg), with values ranging from -32 to 36 °C. dntb.gov.uaepo.org
Table 2: Thermal Properties of Poly(ester-urethane)s from this compound-based Diacrylate (AOIIM) and Various Dithiols
| Dithiol Monomer | Glass Transition Temperature (Tg) |
|---|---|
| Ethylene bis(thioglycolate) (EBTG) | -1°C |
| 3,6-Dioxa-1,8-octanedithiol (DODT) | -32°C |
| 1,2-Ethanedithiol (EDT) | 12°C |
| dl-Dithiothreitol (DTT) | 36°C |
Data sourced from research on the synthesis and biodegradability of poly(ester-urethane)s via thiol-Michael polyaddition. dntb.gov.uaepo.org
This synthetic route highlights the utility of click chemistry in polymer synthesis to create bio-based poly(ester-urethane)s with a range of thermal characteristics, depending on the choice of the dithiol co-monomer. dntb.gov.ua
The incorporation of this compound into polyimide (PI) structures has been shown to enhance their solubility and optical transparency, properties that are highly desirable for applications in flexible electronics and displays. Current time information in Bangalore, IN.nih.govncl.res.in A key strategy involves the synthesis of a novel dianhydride monomer containing the this compound unit, namely 2,5-bis(3,4-dicarboxyphenoxy)-1,4:3,6-dianhydromannitol dianhydride (IMDA). Current time information in Bangalore, IN.
This dianhydride is then polymerized with various aromatic and semi-aromatic diamines through a two-step thermal imidization process to yield a series of polyimides. Current time information in Bangalore, IN. A remarkable feature of these this compound-containing polyimides is their excellent solubility in common polar organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and even lower-boiling-point solvents like chloroform. Current time information in Bangalore, IN. This enhanced solubility is a significant advantage over traditional aromatic polyimides, which are often intractable. cutm.ac.in
Furthermore, these polyimides can be cast into flexible, tough, and colorless films. These films exhibit high optical transparency, with light transmittance values reaching up to 89% at a wavelength of 450 nm. Current time information in Bangalore, IN. The presence of the non-planar, kinked structure of the this compound unit in the polymer backbone disrupts the formation of charge-transfer complexes, which are responsible for the characteristic color of conventional polyimides. ncl.res.in
Table 3: Properties of Transparent Polyimide Films Derived from this compound-based Dianhydride (IMDA)
| Diamine Type | Tensile Strength (MPa) | Elongation at Break (%) | Light Transmittance at 450 nm (%) |
|---|---|---|---|
| Aromatic | 76.9 - 93.5 | 4.8 - 7.3 | Up to 89 |
| Semi-aromatic | Data not specified | Data not specified | Data not specified |
Data sourced from studies on transparent and soluble polyimide films from 1,4:3,6-dianhydro-D-mannitol based dianhydride. Current time information in Bangalore, IN.
This research demonstrates that incorporating this compound into the polyimide backbone is an effective strategy for producing high-performance polymers with a desirable combination of solubility, transparency, and mechanical integrity. Current time information in Bangalore, IN.
The study of copolymerization kinetics is crucial for understanding how monomers incorporate into a growing polymer chain and for tailoring the final properties of the copolymer. cutm.ac.inrsc.org The kinetics of copolymerization are typically described by the reactivity ratios of the comonomers, which indicate the preference of a growing polymer chain ending in one monomer unit to add the same or the other monomer. rsc.org While specific, detailed kinetic studies on the copolymerization of this compound derivatives are not extensively reported in publicly available literature, the principles of copolymerization kinetics can be applied.
In any copolymerization involving a this compound derivative and another monomer, the rate of consumption of each monomer will depend on the concentrations of the monomers and the reactivity ratios. cutm.ac.in These ratios are influenced by the electronic and steric effects of the substituents on the monomers. The rigid and sterically hindered nature of the this compound core would likely have a significant impact on its reactivity ratio in a copolymerization system.
For instance, in the synthesis of copolymers, the instantaneous composition of the polymer being formed can be predicted by the copolymer equation. cutm.ac.in Understanding these kinetics would allow for the precise control of the copolymer microstructure, leading to materials with graded or block-like architectures, which in turn would influence the macroscopic properties of the final material. Further research into the copolymerization kinetics of this compound-based monomers is needed to fully unlock their potential in designing advanced polymeric materials.
Preparation of Soluble and Transparent Polyimide Films Incorporating this compound Units
Architectural Design of this compound-based Polymeric Structures
Linear Polymers: When this compound is used as a difunctional monomer in condensation polymerization with a difunctional comonomer, such as a dicarboxylic acid or a diisocyanate, linear polymer chains are formed. purdue.eduyoutube.com These long, unbranched chains can pack together to varying degrees, influencing properties like crystallinity, density, and melting point. The rigidity of the this compound unit in the polymer backbone can lead to enhanced thermal stability and mechanical strength compared to polymers made from more flexible diols. slideshare.net
Branched Polymers: To create branched architectures, monomers with a functionality greater than two can be introduced into the polymerization reaction. This compound itself is a diol, but it can be chemically modified to introduce branching points. Alternatively, it can be copolymerized with a small amount of a tri- or tetra-functional comonomer. purdue.edu Branched polymers generally have lower densities and viscosities compared to their linear counterparts of similar molecular weight due to the disruption in chain packing. slideshare.netyoutube.com
Cross-linked Polymers: Cross-linked networks can be formed by reacting this compound-based polymers with cross-linking agents or by incorporating multifunctional comonomers that can react with the polymer chains. purdue.eduresearchgate.net For example, unsaturated functionalities can be introduced into a this compound-based polyester (B1180765), which can then be cross-linked through radical polymerization. The rigid structure of this compound can act as a hard segment in a cross-linked network, potentially increasing the modulus and thermal resistance of the material. The degree of cross-linking is a critical parameter that determines the final properties, ranging from soft elastomers to rigid thermosets. slideshare.net
The ability to create these diverse architectures using a bio-based monomer like this compound is a significant step towards the development of sustainable materials with a wide range of tailored properties for advanced applications.
Influence of this compound Stereochemistry on Polymer Microstructure and Properties
This compound, chemically known as 1,4:3,6-dianhydro-D-mannitol or isomannide (B1205973), is one of three stereoisomers of 1,4:3,6-dianhydrohexitol. The others are isosorbide (B1672297) (from D-glucitol) and isoidide (from L-iditol). mdpi.com The spatial arrangement of the two hydroxyl groups in these isomers significantly impacts their reactivity and the resulting polymer's microstructure and properties. scienceopen.combeilstein-journals.org
Isomannide possesses two hydroxyl groups in the endo position, isosorbide has one exo and one endo hydroxyl group, and isoidide has two exo hydroxyl groups. mdpi.comscienceopen.com This stereochemical difference leads to variations in reactivity during polymerization. Generally, exo hydroxyl groups are more reactive and thermally stable than endo hydroxyl groups. uva.nl Consequently, isoidide often exhibits the highest reactivity in esterification reactions, followed by isosorbide, while isomannide, with its two less accessible endo hydroxyl groups, tends to be the least reactive. scienceopen.comuva.nl
The stereochemistry of the dianhydrohexitol monomer directly influences the microstructure of the resulting polymers, affecting properties such as glass transition temperature (Tg), crystallinity, and mechanical strength. digitellinc.comnih.gov For instance, the distinct stereochemical configurations of isomannide and isoidide can lead to polyurethanes with remarkably different thermomechanical properties. Polymers derived from these isomers can range from strong amorphous thermoplastic elastomers to robust semicrystalline thermoplastics, a divergence attributed to distinct intra- and interchain hydrogen-bonding interactions dictated by the monomer's stereochemistry. nih.gov
In the case of polyesters, the choice of dianhydrohexitol isomer has a pronounced effect on thermal properties. For example, poly(isoidide succinate) has been reported to exhibit higher molecular weights and glass transition temperatures compared to its isosorbide-based counterpart. uva.nl Similarly, copolyesters based on isoidide and aliphatic diols generally show higher molecular weights and Tg values than those made with isosorbide. uva.nl The rigid and V-shaped structure of the dianhydrohexitol unit, regardless of the isomer, tends to increase the glass transition temperature of polymers by restricting chain mobility. mdpi.comdoi.org
A comparative study of polyesters based on a novel isoidide dicarboxylic acid (IIDCA) with isosorbide (IS), isomannide (IM), and isoidide (II) revealed that the II/IS-based polyesters have high Tg values of 70 and 85 °C, respectively. acs.org This highlights the significant role of the specific isomer in determining the final thermal properties of the polymer.
Table 1: Comparison of Thermal Properties of Polyesters based on Dianhydrohexitol Isomers
| Polymer | Monomers | Mn ( g/mol ) | Tg (°C) | Tm (°C) | Reference |
| Poly(isosorbide succinate) | Isosorbide, Succinic Acid | ~2000-3100 | 78 | Amorphous | uva.nlmdpi.com |
| Poly(isoidide succinate) | Isoidide, Succinic Acid | Higher than PISu | Higher than PISu | Partially Crystalline | uva.nl |
| Poly(isomannide succinate) | Isomannide, Succinic Acid | - | - | Semicrystalline | uva.nl |
| Poly(isoidide 2,5-furanoate) | Isoidide, 2,5-Furandicarboxylic Acid | 5,670 | 140 | Not-detectable | uva.nl |
| Poly(isosorbide 2,5-furanoate) | Isosorbide, 2,5-Furandicarboxylic Acid | 13,750 | 180 | - | uva.nl |
This table is interactive and allows for sorting and filtering of the data.
The microstructural differences arising from stereochemistry also affect the degradation behavior of the polymers. For example, poly(isomannide succinate) shows lower degradability, which is likely due to its semicrystalline structure. uva.nl
Advanced Polymeric Materials for Niche Research Applications
The unique properties imparted by the this compound moiety make it a valuable component in the design of advanced polymeric materials for specialized research applications.
In the field of tissue engineering, polymeric scaffolds serve as temporary three-dimensional structures that support cell attachment, proliferation, and differentiation to regenerate damaged tissues. mdpi.comresearchgate.netnih.gov The ideal scaffold should be biocompatible, biodegradable, and possess appropriate mechanical properties and porosity. nih.govbrieflands.com
This compound-based polymers are being explored for these applications due to their derivation from renewable resources and the tunability of their properties. researchgate.net Polyesters and poly(ester-amide)s containing dianhydrohexitol units have been synthesized and studied for their potential in biomedical applications. researchgate.net These polymers can be designed to be biodegradable, with degradation rates influenced by their molecular structure. researchgate.net For instance, the incorporation of this compound into polyester amides has been shown to result in biodegradable materials, with their biodegradability being dependent on the specific molecular architecture. researchgate.net
The ability to control the microstructure and properties of these polymers through stereochemistry is particularly advantageous in creating scaffolds tailored for specific tissue types. nih.gov For example, the development of both elastomeric and rigid thermoplastic materials from different dianhydrohexitol isomers opens up possibilities for scaffolds that can match the mechanical properties of various tissues, from soft neural tissue to harder bone tissue. nih.govbrieflands.comnih.gov
This compound and its isomers are also utilized in the development of specialized films and resins with unique optical and thermal properties. For example, a novel dianhydride based on 1,4:3,6-dianhydro-D-mannitol (isomannide) has been synthesized to create colorless and soluble polyimide films. researchgate.net These polyimides demonstrated excellent solubility in common polar solvents and could be processed into flexible, tough, and colorless films with high transparency. researchgate.net The incorporation of the dianhydrohexitol unit was found to be a key factor in achieving both solubility and high transmittance in these polyimides. researchgate.net
Furthermore, this compound-based epoxy resins have been synthesized, showcasing the versatility of this monomer. mdpi.com The rigid structure of the dianhydrohexitol core can contribute to resins with high glass transition temperatures and good thermal stability. researchgate.net This makes them suitable for applications requiring durable and heat-resistant materials. The use of dianhydrohexitols in polyester resins for coatings has also been investigated, demonstrating improved performance compared to conventional petrochemical-based coatings. mdpi.comresearchgate.net
Research on this compound-based Polymeric Scaffolds and Matrices
Biorenewability and End-of-Life Considerations in this compound Polymer Design
The shift towards a circular economy and sustainable materials has placed significant emphasis on the biorenewability of monomers and the end-of-life options for polymers.
A key advantage of this compound-based polymers is their potential for biodegradability. researchgate.net The ester linkages in polyesters and poly(ester-amide)s are susceptible to hydrolysis, which can be facilitated by enzymes present in the environment. mocedes.orgmdpi.com Research has shown that aliphatic polyesters are generally more susceptible to enzymatic attack than their aromatic counterparts. mocedes.org
The degradation of these polymers can proceed through the cleavage of ester bonds, a process influenced by factors such as the polymer's chemical composition, crystallinity, and molecular weight. researchgate.netmdpi.com Studies on poly(ester amide)s derived from dianhydro-D-glucitol (isosorbide) have indicated that their biodegradability is markedly dependent on the molecular structure. researchgate.net The degradation process can be initiated by microbial exoenzymes that break down the polymer into smaller, assimilable intermediates, which are then mineralized by the cells. nih.gov The physical chewing and processing by insects and their gut microbiota can also contribute to the biodegradation of plastics. nih.gov
The stereochemistry of the this compound unit can also influence the rate of biodegradation. For instance, the higher crystallinity of poly(isomannide succinate) is thought to contribute to its lower degradability compared to its amorphous isosorbide-based counterpart. uva.nl
The synthesis of polymers from this compound aligns with several principles of green chemistry. The use of a bio-based monomer derived from renewable resources like mannitol (B672) is a primary advantage. researchgate.netresearchgate.net This reduces the reliance on fossil fuels and contributes to a lower carbon footprint for the resulting materials. researchgate.net
Green polymer chemistry also emphasizes the use of environmentally benign synthesis methods. liu.seadvancedsciencenews.com This includes employing efficient and selective catalytic systems, using safer solvents, and designing processes with high atom economy. kit.edu Research is ongoing to develop more sustainable polymerization processes for dianhydrohexitol-based monomers, which can be challenging due to the lower reactivity of the secondary hydroxyl groups. researchgate.net Innovations in catalysis and reaction engineering are crucial to make the production of these bio-based polymers economically viable and environmentally friendly. researchgate.netkit.edu
Furthermore, designing polymers for degradation is a key principle of green chemistry. researchgate.net By incorporating biodegradable linkages and controlling the polymer's microstructure, materials can be designed to break down into harmless substances at the end of their useful life, thus mitigating plastic pollution. mdpi.com The inherent potential for biodegradability in this compound-based polyesters makes them attractive candidates for sustainable materials design. researchgate.netncl.res.in
Catalytic and Chiral Applications of Dianhydromannitol Derivatives
Dianhydromannitol as a Chiral Auxiliary in Asymmetric Organic Synthesis
A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. york.ac.ukwikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. york.ac.uk this compound derivatives have been successfully employed as chiral auxiliaries in several types of asymmetric reactions.
For instance, acetals derived from this compound have been evaluated for their effectiveness in directing stereoselective reactions. sfu.ca In one study, a series of chiral acetals were prepared through an acid-catalyzed condensation of 7-hydroxyindan-1-one with various chiral C2-symmetric 1,2-ethanediols, which can be conceptually related to the rigid diol structure of this compound. These acetals were then used as chiral auxiliaries in reactions such as alkylations, cyclopropanations, 1,3-dipolar cycloadditions, and Diels-Alder reactions. A high degree of stereochemical induction was observed in the diethylaluminum chloride-promoted Diels-Alder reaction between an acrylate (B77674) derivative and cyclopentadiene, demonstrating the potential of such rigid diol-derived structures to act as effective chiral directors. sfu.ca
The principle of using a rigid chiral diol to control stereochemistry is central to the application of this compound itself as a chiral auxiliary. The fixed spatial orientation of the hydroxyl groups in this compound can be exploited to create a biased environment around the reaction center, leading to the preferential formation of one stereoisomer over the other.
Design and Application of this compound-based Ligands in Asymmetric Catalysis
The C2-symmetric scaffold of this compound is an ideal starting point for the design of chiral ligands for asymmetric metal catalysis. By modifying the hydroxyl groups with phosphorus-, nitrogen-, or sulfur-containing moieties, a wide range of bidentate and polydentate ligands can be synthesized. These ligands can then coordinate to a metal center, creating a chiral catalyst capable of inducing high enantioselectivity in a variety of chemical transformations. europa.eu
The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis. organic-chemistry.org Asymmetric C-C bond formation allows for the construction of complex chiral molecules from simpler achiral precursors. rsc.org this compound-based ligands have been instrumental in advancing this field.
A notable application is in the rhodium-catalyzed asymmetric hydrogenation of olefins. Chiral monophosphite ligands derived from this compound have been shown to be highly effective in these reactions, leading to high enantioselectivities. dissercat.com The rigid backbone of the this compound ligand creates a well-defined chiral pocket around the metal center, which effectively discriminates between the two prochiral faces of the olefin substrate.
Another significant area is the use of this compound-derived ligands in palladium-catalyzed allylic alkylation reactions. Tridentate ligands, in particular, have been shown to create a chiral pocket that can interact with the incoming nucleophile, leading to high enantioselectivity. europa.eu The structure of the this compound core plays a crucial role in orienting the substituents and influencing the stereochemical outcome of the reaction.
Table 1: Performance of this compound-Based Catalysts in Enantioselective C-C Bond Formation
| Reaction Type | Ligand Type | Metal | Substrate | Product Enantiomeric Excess (ee) | Yield (%) | Reference |
| Asymmetric Hydrogenation | Monophosphite | Rhodium | Olefins | High | Not specified | dissercat.com |
| Allylic Alkylation | Tridentate | Palladium | Allylic substrates | Good | Rapid | europa.eu |
| Diels-Alder Reaction | Acetal (B89532) Auxiliary | Lewis Acid | Acrylate & Cyclopentadiene | 91:9 dr | Not specified | sfu.ca |
Note: "dr" refers to diastereomeric ratio, which indicates the stereoselectivity of the reaction.
The formation of bonds between carbon and a heteroatom (such as oxygen, nitrogen, or sulfur) is another critical transformation in organic synthesis. organic-chemistry.org this compound-based chiral ligands have also demonstrated considerable success in catalyzing these types of reactions asymmetrically.
For example, tridentate ligands derived from this compound have been investigated in the iridium-catalyzed asymmetric hydrogenation of imines to produce chiral amines. europa.eu Chiral amines are valuable building blocks for many pharmaceuticals. The success of these catalytic systems often relies on the ability of the chiral ligand to create a specific steric and electronic environment that favors the formation of one enantiomer of the product.
Furthermore, chiral pyridine (B92270) and N,N-pyrrolidinopyridine derivatives based on acetal structures conceptually similar to this compound have been explored as catalysts in the kinetic resolution of racemic secondary alcohols and in the asymmetric dihydroxylation of olefins. sfu.ca While some of these specific systems showed modest effectiveness, they highlight the ongoing research into expanding the utility of dianhydro-sugar-based scaffolds in asymmetric C-O bond formation.
Table 2: Performance of this compound-Based Catalysts in Asymmetric Heteroatom-Containing Bond Formation
| Reaction Type | Ligand/Auxiliary Type | Metal/Catalyst | Substrate | Product Enantiomeric Ratio (er) / ee | Yield (%) | Reference |
| Imine Hydrogenation | Tridentate Ligand | Iridium | Imines | Good | Not specified | europa.eu |
| Dihydroxylation | Chiral Substituted Pyridine | Osmium Tetroxide | (E)-Stilbene | 54:46 er | Not specified | sfu.ca |
| Hetero-Diels-Alder | Tridentate Schiff Base | Chromium(III) | Benzaldehyde & Diene | 74:26 er | 88% | sfu.ca |
Catalyst Performance in Enantioselective Carbon-Carbon Bond Formation
Exploration of this compound in Other Catalytic Processes
The utility of this compound extends beyond its direct use in chiral ligands and auxiliaries. Its unique structure and chemical properties have led to its exploration in other areas of catalysis, particularly those related to biomass conversion.
Hydrodeoxygenation (HDO) is a crucial process for upgrading bio-oils, which are produced from the pyrolysis of biomass, into high-quality hydrocarbon fuels. mdpi.com Bio-oils contain a high concentration of oxygenated compounds, which makes them unstable and corrosive. mdpi.com HDO aims to remove this oxygen. mdpi.com
Research into the catalytic applications of this compound and its derivatives is ongoing, with new and innovative uses continually being discovered. For example, derivatives of this compound have been used as precursors for the synthesis of novel chiral ionic liquids. acs.org These materials have potential applications as chiral solvents or catalysts in their own right.
Furthermore, the rigid this compound framework is being explored as a scaffold for the development of organocatalysts. nih.gov Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. nih.govsigmaaldrich.com The well-defined stereochemistry and conformational rigidity of this compound make it an attractive platform for designing new classes of organocatalysts.
Integration Within Biorefinery Concepts and Green Chemistry Paradigms
Dianhydromannitol as a Platform Chemical from Renewable Biomass Feedstocks
This compound is a bio-based platform chemical, a class of molecules derived from biomass that can be converted into a wide array of value-added products. mdpi.comnih.gov It is the symmetrical endo-endo isomer of the isohexides, a group that also includes isosorbide (B1672297) and isoidide. researchgate.net The primary feedstock for this compound is D-mannitol, a sugar alcohol. researchgate.netresearchgate.net
The production pathway begins with renewable biomass, such as starch, cellulose, or even marine macroalgae, which are rich in carbohydrates. researchgate.netucl.ac.ukrsc.org These complex carbohydrates are first broken down into simpler sugars. acs.org For instance, fructose (B13574) can be hydrogenated to produce mannitol (B672). acs.org Subsequently, mannitol undergoes an acid-catalyzed double dehydration (intramolecular cyclization) to form the rigid, bicyclic structure of this compound (1,4:3,6-dianhydromannitol). researchgate.netrsc.orgwhiterose.ac.uk This transformation makes it a more stable and industrially applicable building block compared to its highly functionalized carbohydrate precursor. researchgate.net
The integration of this compound production into a biorefinery model is a key strategy for enhancing the economic viability of biofuel and bio-based chemical manufacturing. ieabioenergy.com In such a system, biomass is processed to yield not only fuels but also a portfolio of valuable chemicals like this compound, maximizing the use of the renewable feedstock and creating a more sustainable and economically competitive alternative to fossil-fuel-based refineries. nih.govieabioenergy.com
Adherence to Green Chemistry Principles in this compound Production and Utilization
The production and use of this compound align with several of the twelve principles of Green Chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. sphinxsai.commlsu.ac.inscribd.com
One of the core principles of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. mlsu.ac.inscribd.com The synthesis of this compound from mannitol is an intramolecular dehydration reaction:
C₆H₁₄O₆ (Mannitol) → C₆H₁₀O₄ (this compound) + 2H₂O (Water)
In this reaction, the only theoretical byproduct is water, which is a benign substance. This results in a high atom economy, as the majority of the atoms from the mannitol molecule are retained in the this compound structure. The table below illustrates the calculation.
| Compound | Formula | Molar Mass ( g/mol ) |
| Mannitol | C₆H₁₄O₆ | 182.17 |
| This compound | C₆H₁₀O₄ | 146.14 |
| Water (x2) | H₂O | 18.015 |
| Atom Economy | (146.14 / 182.17) * 100% = 80.2% |
While the theoretical atom economy is high, practical synthesis can generate byproducts and resinous distillation residues, particularly under harsh reaction conditions. rsc.org Waste minimization strategies focus on optimizing reaction conditions, such as temperature and catalyst choice, to improve selectivity towards the desired this compound isomer and reduce the formation of unwanted side products. google.comwikipedia.orgbeeindia.gov.in Efficient separation and purification techniques are also crucial. Furthermore, the development of recyclable catalysts, such as certain solid acid catalysts, contributes to waste reduction by eliminating the need for catalyst removal steps that can generate additional waste streams. nih.gov
In line with green chemistry principles advocating for safer solvents and auxiliaries, significant research has focused on developing solvent-free synthesis methods. sphinxsai.comsemanticscholar.org Solvent-free reactions, often conducted under thermal conditions or with microwave irradiation, can reduce waste, lower costs, and simplify product purification. nih.govoiccpress.commdpi.com For instance, the synthesis of this compound itself can be performed in a solvent-free mixture at elevated temperatures, using an acid catalyst, which eliminates the need for organic solvents. google.com
Furthermore, biocatalysis, the use of enzymes as catalysts, is a key green technology being applied to the synthesis of this compound-based polymers. mdpi.commdpi.com Enzymes like Candida antarctica lipase (B570770) B (CALB) operate under mild conditions and exhibit high selectivity, reducing energy consumption and byproduct formation. researchgate.neteuropa.euwur.nl This approach has been successfully used for the polymerization of this compound with various co-monomers to create polyesters and other polymers. rsc.orgresearchgate.net These enzymatic routes offer an environmentally friendly alternative to traditional chemical catalysis, which often requires harsh conditions and metal-based catalysts. europa.euwur.nl
| Approach | Description | Green Chemistry Benefits |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using thermal energy or microwave irradiation to facilitate the reaction. nih.govmdpi.com | Reduces solvent waste, minimizes potential for environmental contamination, simplifies purification, can lower energy consumption. semanticscholar.orgoiccpress.com |
| Biocatalysis | Uses enzymes (e.g., lipases) to catalyze reactions for producing polymers from this compound. mdpi.commdpi.com | High selectivity, mild reaction conditions (lower energy), reduced byproducts, use of renewable catalysts, enhanced safety. europa.euwur.nl |
Reduction of Derivatives in this compound-based Chemical Processes
The eighth principle of green chemistry encourages the avoidance of unnecessary derivatization, such as the use of blocking or protecting groups, as these steps require additional reagents and generate waste. scribd.comscispace.comgappeptides.com A chemical derivative is a compound produced from a similar compound through a chemical reaction. reagent.co.uk
Life Cycle Assessment Considerations for Sustainable this compound Production
A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product throughout its entire life, from raw material extraction to final disposal ("cradle-to-grave"). icca-chem.orgstahl.com For this compound, a full LCA would quantify the resources consumed and emissions generated at each stage of its production and use. researchgate.netcore.ac.ukresearchgate.net
Key stages and considerations in a this compound LCA include:
Biomass Cultivation and Harvesting: The environmental footprint of the agricultural or aquacultural practices used to grow the feedstock (e.g., corn for starch, seaweed for mannitol) is a critical starting point. This includes impacts related to land use, water consumption, fertilizer application, and energy used in harvesting. europa.eubiocirc.es
Feedstock Processing and Conversion: This stage involves the energy and chemical inputs required for extracting sugars, hydrogenating them to mannitol, and the subsequent dehydration to this compound. The efficiency of these conversion processes, the type of energy used (fossil vs. renewable), and the management of any waste streams are major factors. whiterose.ac.ukresearchgate.net
Use Phase and End-of-Life: The performance and durability of polymers made from this compound influence their lifespan and replacement rate. Importantly, the biodegradability of these bio-based materials is a crucial consideration for their end-of-life impact, offering a potential advantage over persistent, petroleum-based plastics. researchgate.net
Conducting a thorough LCA is essential to ensure that the production of this compound is genuinely sustainable and offers a net environmental benefit compared to the petrochemical alternatives it is intended to replace. stahl.comeuropa.eu These assessments help identify hotspots in the production chain where environmental performance can be improved, guiding research and industrial implementation toward more sustainable practices. icca-chem.orgresearchgate.net
Future Research Trajectories and Interdisciplinary Opportunities for Dianhydromannitol
Development of Novel Synthetic Routes and High-Yield Methodologies for Dianhydromannitol
Key areas for future investigation include:
Advanced Catalytic Systems: A significant opportunity lies in designing robust and recyclable catalysts for the direct, one-step conversion of biomass or hexitols to this compound. rsc.orgtue.nl Research into bifunctional catalysts that can facilitate both hydrolysis of polysaccharides and subsequent dehydration and hydrogenation steps is particularly promising. researchgate.net Heterogeneous catalysts, such as ruthenium on carbon (Ru/C) or alumina (B75360) (Ru/Al2O3), have shown good activity in the amination of isohexides and could be further optimized for this compound synthesis and derivatization. google.comacs.org
Process Intensification: The use of technologies like microwave-assisted synthesis has demonstrated dramatic improvements in reaction times and yields for producing dianhydrohexitol derivatives, such as diethers, under phase transfer catalysis (PTC) conditions, achieving yields greater than 90%. researchgate.net Further exploration of microwave, ultrasonic, and flow chemistry processes could lead to more efficient and scalable production methods.
Advanced Functionalization and Design of Multi-responsive this compound Materials
The unique stereochemistry and rigidity of the this compound backbone make it an ideal building block for creating advanced functional polymers with tailored properties. Moving beyond simple polyesters and polyamides, future research will likely focus on designing "smart" or multi-responsive materials that can react to external stimuli.
Promising research directions include:
Polymers with Tailored Optical and Thermal Properties: By incorporating this compound into polyimide structures, researchers have successfully created novel polymers that are not only soluble in common organic solvents but also produce flexible, tough, and colorless films with high optical transparency. researchgate.net Further functionalization could lead to polymers with tunable refractive indices, specific optical rotations, or enhanced thermal stability, suitable for advanced optical or electronic applications. researchgate.net
Stimuli-Responsive Polymers: The concept of stimuli-responsive polymers, which change their properties in response to triggers like temperature, pH, or light, is a major frontier in materials science. upc.edu Functionalizing this compound with responsive moieties, such as azobenzene (B91143) groups, could lead to photomechanical materials that transduce light into physical force. researchgate.net Similarly, incorporating this compound into poly(ester-thioether) networks allows for the tuning of glass transition temperatures, opening possibilities for shape-memory polymers or other thermally responsive materials. researcher.liferesearchgate.net
Biomedical and Biocompatible Materials: The biocompatibility of this compound makes it a candidate for biomedical applications. researchgate.net Research into biodegradable poly(ester amide)s (PEAs) shows that combining ester and amide linkages can create materials with tunable degradation rates and mechanical properties. uc.pt Integrating this compound into such polymer backbones could offer new opportunities for creating advanced scaffolds for tissue engineering, controlled drug delivery systems, and biodegradable implants. upc.eduuc.pt
Integration of Artificial Intelligence and Machine Learning in this compound Design and Discovery
The intersection of materials science and artificial intelligence (AI) offers a transformative opportunity to accelerate the discovery and optimization of this compound-based compounds and materials. amazon.in AI and machine learning (ML) can analyze vast datasets to predict properties, suggest novel structures, and streamline the entire research and development process. mdpi.compsivant.com
Interdisciplinary opportunities in this area include:
Accelerated Molecular Design and Property Prediction: AI/ML models can be trained on existing chemical data to predict the properties of novel this compound derivatives before they are ever synthesized. psivant.com By analyzing structure-property relationships using 1D, 2D, and 3D molecular descriptors, these tools can rapidly screen virtual libraries of compounds to identify candidates with desired characteristics, such as high thermal stability, specific solubility, or binding affinity. desertsci.com This in silico screening dramatically reduces the time and cost associated with experimental trial-and-error.
De Novo Design of Novel Structures: Advanced AI techniques, including deep learning and large language models (LLMs) trained on chemical structure data (like SMILES), can generate entirely new molecular architectures. desertsci.com These models can "learn" the rules of chemical bonding and structure to propose novel this compound derivatives that a human chemist might not conceive, expanding the accessible chemical space for new materials. desertsci.comspringernature.com
Optimization of Synthetic Routes: AI can also be applied to solve challenges in chemical synthesis. desertsci.com Retrosynthesis algorithms can predict viable synthetic pathways for complex this compound derivatives, suggesting optimal reagents and reaction conditions to maximize yield and minimize byproducts. desertsci.com This accelerates the "Design-Predict-Make-Test-Analyze" cycle, creating a more efficient discovery pipeline. psivant.com
Exploration of Untapped Catalytic Potentials and Reaction Systems Involving this compound
Beyond its role as a monomer, this compound and its derivatives possess untapped potential within the realm of catalysis. Its rigid, chiral structure makes it an attractive scaffold for developing novel catalysts and ligands for asymmetric synthesis.
Future research should explore:
This compound as a Catalyst Feedstock: Catalytic processes can transform this compound into other valuable chemicals. For instance, zeolite catalysts like HZSM-5 have been shown to effectively convert this compound into aromatic compounds, providing a bio-based route to important chemical feedstocks. mdpi.com Further investigation into catalytic cracking, hydrodeoxygenation, and reforming could reveal new pathways to a range of platform chemicals derived from this compound. mdpi.com
Derivatives as Chiral Ligands and Auxiliaries: The inherent chirality of this compound can be harnessed to control the stereochemical outcome of chemical reactions. rsc.org Derivatives such as chiral amino alcohols and diamines have already shown potential as ligands in the asymmetric transfer hydrogenation of ketones, achieving high enantiomeric excesses. rsc.org There is a significant opportunity to design a new generation of this compound-based ligands for a wide array of asymmetric catalytic reactions.
Catalytic Activity of this compound-based Ionic Liquids: Chiral Ionic Liquids (CILs) synthesized from isohexides have been successfully used to catalyze reactions like the aza Diels-Alder reaction, demonstrating good yields. researchgate.net Developing new CILs from this compound could lead to recyclable, green catalysts for various organic transformations, combining the benefits of ionic liquids with the advantages of asymmetric catalysis.
Q & A
Q. What frameworks are recommended for integrating this compound research into broader biochemical contexts?
- Methodological Answer : Use pathway analysis tools (e.g., KEGG, MetaCyc) to map interactions. Publish negative results to reduce publication bias and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Reference established ontologies (e.g., ChEBI) for consistent terminology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
